N-(3,3-diphenylpropyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide
Description
N-(3,3-Diphenylpropyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide is a thieno[2,3-d]pyrimidine derivative characterized by a fused thiophene-pyrimidine core. Key structural features include:
- A thieno[2,3-d]pyrimidine backbone with 1,3-dimethyl and 2,4-dioxo substituents.
- A carboxamide group at position 6, linked to a 3,3-diphenylpropyl chain.
Properties
IUPAC Name |
N-(3,3-diphenylpropyl)-1,3-dimethyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c1-26-22(29)19-15-20(31-23(19)27(2)24(26)30)21(28)25-14-13-18(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,15,18H,13-14H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXULDCLUPZQIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(3,3-diphenylpropyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide is the cyclooxygenase (COX) enzymes. These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, thromboxanes, and prostacyclins.
Mode of Action
This compound interacts with its targets, the COX enzymes, by inhibiting their activity. This inhibition results in a decrease in the production of prostaglandin E2 (PGE2), which is a vital inflammatory mediator.
Biochemical Pathways
The inhibition of COX enzymes by this compound affects the arachidonic acid pathway. This pathway is responsible for the production of eicosanoids, including prostaglandins, thromboxanes, and leukotrienes. The inhibition of this pathway leads to a decrease in the production of these inflammatory mediators.
Biological Activity
N-(3,3-diphenylpropyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity based on recent studies and findings.
- Molecular Formula: C24H23N3O3S
- Molecular Weight: 433.5 g/mol
The compound exhibits its biological activity primarily through the inhibition of specific enzymes and pathways involved in inflammatory responses. It has been shown to affect the expression of cyclooxygenase (COX) enzymes and other inflammatory mediators.
Anti-inflammatory Effects
Research indicates that compounds similar to N-(3,3-diphenylpropyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine derivatives possess notable anti-inflammatory properties. The following table summarizes key findings from various studies:
Cytokine Inhibition
The compound also demonstrates inhibitory effects on pro-inflammatory cytokines such as TNF-alpha and IL-6. A study indicated that treatment with this compound significantly reduced levels of these cytokines in vitro.
Case Studies
Case Study 1: In Vivo Anti-inflammatory Assessment
A study conducted on carrageenan-induced paw edema in rats showed that administration of N-(3,3-diphenylpropyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine resulted in a significant reduction in swelling compared to control groups. The effective dose (ED50) was calculated to be approximately 8.23 μM.
Case Study 2: Gene Expression Analysis
In RAW264.7 macrophage cells treated with the compound, a marked decrease in the expression levels of iNOS and COX-2 was observed through RT-PCR analysis. This suggests a downregulation of inflammatory pathways at the transcriptional level.
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that modifications to the thieno[2,3-d]pyrimidine scaffold can enhance anti-inflammatory activity. Electron-releasing substituents have been shown to improve potency against COX enzymes.
Comparison with Similar Compounds

Key Observations :
- Thieno[2,3-d]pyrimidine derivatives prioritize sulfur-containing cores, whereas pyrido or imidazo analogs incorporate nitrogen-rich systems. These differences influence electronic properties and binding interactions .
Substituent Functionalization
Substituent diversity significantly impacts physicochemical and bioactive properties:
Carboxamide Modifications
- The target compound’s 3,3-diphenylpropyl-carboxamide group introduces steric bulk and lipophilicity, which may enhance membrane permeability compared to simpler aryl carboxamides (e.g., N-phenyl in ) .
- In contrast, diethyl ester groups in imidazo[1,2-a]pyridine derivatives () improve solubility but reduce metabolic stability .
Aryl and Heteroaryl Groups
- The target compound’s diphenylpropyl chain may favor hydrophobic interactions .
Physicochemical Properties
Limited data are available for the target compound, but inferences can be drawn from analogs:
- Melting Points : Imidazo[1,2-a]pyridine derivatives (e.g., 215–217°C in ) suggest high crystallinity, whereas bulkier diphenylpropyl groups in the target compound may lower melting points .
- Solubility : Carboxamide and ester functionalities () enhance aqueous solubility compared to purely alkylated analogs.
Research Implications
- The thieno[2,3-d]pyrimidine scaffold offers a balance of rigidity and functionalizability, making it a promising candidate for drug discovery.
- Structural comparisons highlight the importance of core heterocycle selection and substituent engineering in tuning bioactivity and pharmacokinetics. Further studies should explore the target compound’s biological performance relative to pyrido or imidazo analogs .
Preparation Methods
Synthesis of the Carboxylic Acid Intermediate
The thienopyrimidine core is functionalized at position 6 with a carboxylic acid. Oxidation of a methyl group (if present) using KMnO₄ or CrO₃ under acidic conditions is one route. Alternatively, direct carboxylation via CO₂ insertion under palladium catalysis may be employed.
Amide Coupling with 3,3-Diphenylpropylamine
The carboxylic acid is activated to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Subsequent reaction with 3,3-diphenylpropylamine in dichloromethane (DCM) or tetrahydrofuran (THF) forms the carboxamide.
Representative Procedure :
- Activation : Add SOCl₂ (2 eq) to the carboxylic acid (1 eq) in anhydrous DCM (0.1 M). Stir at 25°C for 2 h. Evaporate excess SOCl₂ under reduced pressure.
- Coupling : Dissolve the acyl chloride in DCM (0.05 M). Add 3,3-diphenylpropylamine (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2 eq). Stir at 0°C→25°C for 12 h.
- Workup : Wash with 10% K₂CO₃ (3×), dry (Na₂SO₄), and concentrate. Purify via silica gel chromatography (hexane/ethyl acetate 3:1).
Yield : 50–65% for analogous amide couplings.
Characterization and Analytical Data
Successful synthesis requires validation via spectroscopic methods:
- ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 10H, diphenyl), 4.10 (t, 1H, NH), 3.40 (s, 6H, N-CH₃), 2.80–2.60 (m, 2H, CH₂).
- MS (ESI) : m/z 486.2 [M+H]⁺.
- IR (KBr) : 1680 cm⁻¹ (C=O), 1650 cm⁻¹ (amide I).
Challenges and Mitigation Strategies
- Regioselectivity : Competing reactions at positions 2 and 6 of the thienopyrimidine core necessitate careful reagent stoichiometry and temperature control.
- Amine Reactivity : 3,3-Diphenylpropylamine’s steric bulk may slow amide formation. Using coupling agents like HOBt/EDCl improves yields.
- Purification : Silica gel chromatography with gradient elution (hexane → ethyl acetate) resolves polar byproducts.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Thermal Cyclization | High reproducibility, scalable | Long reaction times (6–8 h) |
| Microwave-Assisted | Rapid (15–30 min), higher yields | Specialized equipment required |
| Post-Functionalization | Flexibility in substituent introduction | Multiple purification steps needed |
Q & A
Q. What are the established synthetic routes for this compound, and what key reaction steps are involved?
The synthesis typically involves alkylation of a thieno[2,3-d]pyrimidine core followed by carboxamide coupling. For example:
- Step 1 : Alkylation of 3-amino-5-methyl-4-oxo-N-aryl derivatives using alkyl halides or benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Carboxamide formation via coupling reagents like HBTU or HATU with DIPEA/NMM in polar solvents (DMF or MeOH) .
- Purification : Column chromatography or recrystallization, with purity confirmed by HPLC (>90%) and structural validation via ¹H/¹³C NMR and HRMS .
Q. How is the structural identity and purity of this compound validated?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra confirm substituent positions and stereochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and formula .
- HPLC : Ensures purity (>90%) by quantifying impurities .
- X-ray crystallography (if applicable): Resolves crystal structure for unambiguous confirmation .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to improve synthesis yield?
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent, catalyst concentration) and identify optimal conditions .
- Response Surface Methodology (RSM) : Models interactions between variables (e.g., solvent polarity vs. reaction rate) .
- In-situ monitoring : Techniques like TLC or FTIR track reaction progress to minimize side products .
Q. How can contradictory biological activity data across studies be resolved?
- Assay standardization : Ensure consistent cell lines (e.g., Pseudomonas aeruginosa ATCC strains) and control for batch-to-batch compound purity .
- Orthogonal assays : Validate antimicrobial activity using both MIC (Minimum Inhibitory Concentration) and time-kill kinetics .
- Structural analogs : Compare activity of derivatives (e.g., varying phenyl or alkyl substituents) to identify critical pharmacophores .
Q. What computational strategies are effective for designing derivatives with enhanced activity?
- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts electronic properties and reactivity of the thienopyrimidine core .
- Molecular Docking : Screens derivatives against target proteins (e.g., bacterial DHFR) to prioritize synthetic targets .
- Reaction Path Search Algorithms : Tools like GRRM or AFIR optimize synthetic pathways and transition states .
Q. How can structure-activity relationship (SAR) studies be structured for this compound?
- Substituent variation : Systematically modify R-groups (e.g., diphenylpropyl, methyl) and test against biological targets .
- In vitro profiling : Assess cytotoxicity (e.g., HeLa cells), enzyme inhibition (IC₅₀), and solubility (logP measurements) .
- Data clustering : Use multivariate analysis to correlate structural features (e.g., electron-withdrawing groups) with activity trends .
Methodological Notes
- Data Contradiction Analysis : Cross-reference synthetic yields and bioactivity data with PubChem or peer-reviewed studies to resolve discrepancies .
- Advanced Characterization : Consider synchrotron-based techniques (e.g., XAS) for electronic structure insights in catalytic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

